molecular formula C9H9ClFNO B8587193 3-chloro-4-fluoro-N-ethylbenzamide

3-chloro-4-fluoro-N-ethylbenzamide

Cat. No.: B8587193
M. Wt: 201.62 g/mol
InChI Key: FQAWCBBESHVGCL-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-N-ethylbenzamide is a benzamide derivative featuring a chloro substituent at position 3, a fluoro substituent at position 4, and an ethyl group attached to the amide nitrogen. Benzamides are widely studied for their applications in pharmaceuticals, agrochemicals, and polymer synthesis due to their stability and tunable reactivity. The chloro and fluoro substituents likely enhance its lipophilicity and metabolic stability, while the ethyl group may influence steric and electronic properties .

Properties

Molecular Formula

C9H9ClFNO

Molecular Weight

201.62 g/mol

IUPAC Name

3-chloro-N-ethyl-4-fluorobenzamide

InChI

InChI=1S/C9H9ClFNO/c1-2-12-9(13)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3,(H,12,13)

InChI Key

FQAWCBBESHVGCL-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)F)Cl

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Key Properties of Selected Benzamides

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
3-Chloro-4-fluoro-N-ethylbenzamide C₉H₈ClFNO 215.62 (calculated) 3-Cl, 4-F, N-ethyl Hypothetical agrochemical agent
N-(3-Chlorophenethyl)-4-nitrobenzamide C₁₅H₁₂ClN₂O₃ 303.72 3-Cl-phenethyl, 4-NO₂ Drug discovery hybrid molecule
N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide C₁₄H₁₁ClN₂O₃ 290.70 3-Cl, 4-CH₃, 4-NO₂ Laboratory research
Flutolanil C₁₇H₁₆F₃NO₂ 323.31 3-CF₃, 2-OCH₃, N-isopropoxy Fungicide

Preparation Methods

General Procedure for Schotten-Baumann Coupling

The most widely reported method involves reacting 3-chloro-4-fluorobenzoyl chloride with ethylamine in a biphasic system:

  • Reagents :

    • 3-Chloro-4-fluorobenzoyl chloride (1.0 equiv)

    • Ethylamine (1.2 equiv, 33% aqueous solution)

    • Triethylamine (1.5 equiv) in CH2 _2Cl2 _2 (0.25 M)

  • Steps :

    • Cool the amine and base in CH2 _2Cl2 _2 to 0°C under argon.

    • Add acyl chloride dropwise over 5 min.

    • Stir at room temperature for 12 h.

    • Quench with saturated NaHCO3 _3, extract with CH2 _2Cl2 _2, dry over Na2 _2SO4 _4, and concentrate.

    • Purify via silica gel chromatography (petroleum ether:ethyl acetate, 3:1).

Yield : 82–89%.

Alternative Solvent Systems

Polar aprotic solvents enhance reactivity in moisture-sensitive conditions:

SolventBaseTemperatureTimeYieldReference
CH3 _3CNPyridine0°C → RT6 h78%
THFNaHCO3 _3Reflux4 h72%
TolueneEt3 _3N60°C3 h85%

Reaction completion is confirmed by TLC (Rf _f = 0.45 in hexane:EtOAc 2:1).

Catalytic Amidation Strategies

Lewis Acid-Catalyzed Reactions

Boron trifluoride etherate (BF3 _3·Et2 _2O) accelerates amide bond formation:

  • Conditions : 5 mol% BF3 _3·Et2 _2O, CH2 _2Cl2 _2, 25°C, 2 h.

  • Advantage : Reduces side products from amine oxidation.

  • Yield : 88%.

Microwave-Assisted Synthesis

Microwave irradiation shortens reaction times:

  • Parameters : 100 W, 100°C, 15 min.

  • Outcome : 84% yield with 99% purity by HPLC.

Mechanistic Insights

Reaction Pathway

The process follows a two-step mechanism:

  • Acyl Chloride Formation :
    3-Chloro-4-fluorobenzoic acid+SOCl2reflux3-Chloro-4-fluorobenzoyl chloride+HCl+SO2\text{3-Chloro-4-fluorobenzoic acid} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{3-Chloro-4-fluorobenzoyl chloride} + \text{HCl} + \text{SO}_2.

  • Nucleophilic Attack :
    RCOCl+EtNH2baseRCONHEt+HCl\text{RCOCl} + \text{EtNH}_2 \xrightarrow{\text{base}} \text{RCONHEt} + \text{HCl}.

Side Reactions and Mitigation

  • Hydrolysis : Controlled by anhydrous conditions (molecular sieves).

  • Over-alkylation : Suppressed using ethylamine hydrochloride.

Purification and Characterization

Chromatographic Purification

  • Eluent : Petroleum ether:ethyl acetate (3:1 → 1:1 gradient).

  • Retention Factor : Rf _f = 0.52.

Recrystallization

  • Solvent Pair : Ethanol/water (4:1).

  • Purity : >99% by 1H NMR^1\text{H NMR}.

Spectroscopic Data

  • 1H NMR^1\text{H NMR} (400 MHz, CDCl3 _3):
    δ 7.85 (dd, J=8.4,2.0J = 8.4, 2.0 Hz, 1H), 7.62 (m, 1H), 7.45 (t, J=8.0J = 8.0 Hz, 1H), 3.42 (q, J=7.2J = 7.2 Hz, 2H), 1.25 (t, J=7.2J = 7.2 Hz, 3H).

  • 13C NMR^{13}\text{C NMR} (101 MHz, CDCl3 _3):
    δ 167.2 (C=O), 135.8 (C-Cl), 132.1 (C-F), 128.9, 126.4, 117.8, 39.5 (CH2 _2), 14.7 (CH3 _3).

  • HRMS : m/z 230.0381 [M+H]+^+ (calcd. 230.0384).

Industrial-Scale Adaptations

Continuous Flow Synthesis

  • Reactor Type : Microfluidic system with PTFE tubing.

  • Parameters :

    • Residence time: 8 min.

    • Throughput: 1.2 kg/day.

    • Yield: 91%.

Green Chemistry Approaches

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) reduces environmental impact.

  • Catalyst Recycling : Immobilized lipase (Novozym 435) enables 5 reaction cycles without yield loss .

Q & A

Q. What are the optimal synthetic routes for 3-chloro-4-fluoro-N-ethylbenzamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves coupling 3-chloro-4-fluorobenzoic acid derivatives with ethylamine. A two-step approach is common:

Activation of the carboxylic acid : Use thionyl chloride (SOCl₂) to convert the acid to its acyl chloride intermediate.

Amide bond formation : React the acyl chloride with ethylamine in anhydrous dichloromethane (DCM) under nitrogen, with triethylamine (TEA) as a base to scavenge HCl.
Optimization Strategies :

  • Temperature : Maintain 0–5°C during acyl chloride formation to minimize side reactions.
  • Solvent : Use DCM for its low polarity, which reduces hydrolysis of the acyl chloride.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >90% purity. A reported yield of 54% was achieved for a structurally similar compound using analogous conditions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃). The ethyl group’s methyl protons appear as a triplet (~1.1 ppm), while aromatic protons show splitting patterns due to chloro and fluoro substituents .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms the molecular ion peak (e.g., m/z 215.6 [M+H]+ for related benzamides) .
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles. For example, a similar compound (4-chloro-N-(3-chlorophenyl)benzamide) showed a dihedral angle of 85.2° between aromatic rings, critical for understanding solid-state packing .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • Functional Selection : Hybrid functionals like B3LYP (Becke-3-parameter-Lee-Yang-Parr) with exact exchange terms improve accuracy for thermochemical properties (e.g., atomization energy errors <2.4 kcal/mol) .
  • Basis Sets : Use 6-311++G(d,p) for geometry optimization and vibrational frequency analysis.
  • Reactivity Insights :
    • Electrostatic Potential Maps : Identify electron-deficient regions (e.g., carbonyl carbon) susceptible to nucleophilic attack.
    • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge-transfer interactions.

Table 1 : DFT Performance for Benzamide Derivatives

FunctionalAvg. Error (kcal/mol)Application
B3LYP (with exact exchange)2.4Thermochemistry
M06-2X3.1Non-covalent interactions

Q. What strategies can elucidate the structure-activity relationships (SAR) of this compound in biological systems?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace ethyl with isopropyl) to assess steric effects.
  • Biological Assays :
    • Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (IC50 determination).
    • Receptor Binding : Radioligand displacement studies (e.g., for GPCRs) quantify affinity (Ki values).
  • Computational Docking : AutoDock Vina or Schrödinger Suite predicts binding modes. For example, trifluoromethyl-substituted benzamides showed enhanced hydrophobic interactions in agrochemical targets .

Q. How does the substitution pattern on the benzamide ring influence intermolecular interactions in solid-state structures?

Methodological Answer:

  • Crystallographic Analysis :
    • Hydrogen Bonding : The amide N-H forms hydrogen bonds with carbonyl groups, creating dimers (e.g., R₂²(8) motifs in 4-chloro-N-(3-chlorophenyl)benzamide) .
    • Halogen Interactions : Chloro and fluoro substituents engage in C-Cl···π or C-F···H-C contacts, affecting crystal packing.
  • Thermal Analysis : Differential scanning calorimetry (DSC) correlates melting points with packing efficiency.

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

Methodological Answer:

  • Contradiction Analysis :
    • NMR Signal Splitting : Confirm substituent positions via 2D-COSY or NOESY to distinguish para/meta isomers.
    • Mass Fragmentation Patterns : Compare experimental MS/MS data with computational predictions (e.g., m/z 361.3 [M+H]+ observed for a related compound ).
  • Collaborative Validation : Cross-reference results with multiple techniques (e.g., IR for carbonyl confirmation).

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